5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

Cross-coupling Suzuki-Miyaura Reactivity

5-Iodo-4-methyl-2-(trifluoromethyl)pyridine (CAS 944317-55-9) is the definitive 5-iodinated pyridine building block for advanced medicinal chemistry and agrochemical synthesis. Its unique substitution pattern (5-I, 4-CH3, 2-CF3) provides superior reactivity in Suzuki-Miyaura and Stille couplings, enabling rapid SAR exploration and late-stage functionalization. This specific regioisomer is synthetically irreplaceable—generic replacements like 5-bromo analogs fail due to lower leaving group propensity. Procure this high-purity intermediate to ensure robust, high-yielding cross-coupling reactions and expedite your discovery programs. Request a quote today.

Molecular Formula C7H5F3IN
Molecular Weight 287.02 g/mol
CAS No. 944317-55-9
Cat. No. B1400788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-4-methyl-2-(trifluoromethyl)pyridine
CAS944317-55-9
Molecular FormulaC7H5F3IN
Molecular Weight287.02 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1I)C(F)(F)F
InChIInChI=1S/C7H5F3IN/c1-4-2-6(7(8,9)10)12-3-5(4)11/h2-3H,1H3
InChIKeyXNNSWOAEXJYZSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-4-methyl-2-(trifluoromethyl)pyridine (CAS 944317-55-9): Technical Baseline for Research and Procurement


5-Iodo-4-methyl-2-(trifluoromethyl)pyridine (CAS 944317-55-9) is a multifunctional halogenated pyridine building block featuring a 5-position iodine, a 4-position methyl group, and a 2-position trifluoromethyl substituent on the pyridine ring . Its molecular formula is C₇H₅F₃IN, with a molecular weight of 287.02 g/mol . This compound is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis, where its unique substitution pattern enables targeted cross-coupling reactions and imparts desirable electronic and steric properties to downstream molecules .

Why Generic Substitution Fails for 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine in Advanced Synthesis


Substituting 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine with a generic halogenated pyridine building block is scientifically untenable due to the precise electronic and steric requirements of modern cross-coupling and medicinal chemistry. The specific combination of a 5-iodo leaving group for efficient oxidative addition [1], a 4-methyl group for steric modulation and potential binding interactions, and a 2-trifluoromethyl group for strong electron-withdrawing effects and metabolic stability [2] is not replicated in simpler or differently substituted analogs. Off-the-shelf replacements like 5-bromo-4-methyl-2-(trifluoromethyl)pyridine would exhibit significantly different reactivity in palladium-catalyzed couplings due to the lower leaving group propensity of bromine versus iodine , leading to lower yields or failed reactions. The following evidence quantifies this differentiation.

Quantitative Differentiation: Evidence-Based Guide for 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine Selection


Enhanced Reactivity in Pd-Catalyzed Cross-Coupling: Iodine vs. Bromine Leaving Group Efficiency

The 5-iodo substituent in the target compound provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to analogous bromo-substituted pyridines. This is a well-established class-level principle in organohalide chemistry, where the carbon-iodine bond undergoes oxidative addition to Pd(0) catalysts at significantly higher rates than the carbon-bromine bond due to its lower bond dissociation energy [1]. Specifically, for aryl halides, the relative reactivity order in Suzuki-Miyaura coupling is I > Br ≫ Cl, with iodides reacting 100–1000 times faster than bromides under identical conditions [2]. This enhanced reactivity translates to shorter reaction times, lower catalyst loadings, and the ability to couple with less reactive boronic acid partners, thereby improving overall synthetic efficiency and yield. While this is a class-level inference, it is a critical and quantifiable differentiator from the closely related 5-bromo-4-methyl-2-(trifluoromethyl)pyridine (CAS 944317-52-6).

Cross-coupling Suzuki-Miyaura Reactivity Halogenated Pyridines

Unique Physicochemical Profile: LogP Differentiation from Non-Iodinated Analog

The calculated partition coefficient (LogP) for 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine is 3.01 . This value is significantly higher than that of its non-iodinated structural analog, 4-Methyl-2-(trifluoromethyl)pyridine (CAS 1620-79-7), which has a predicted LogP of approximately 2.4 . This quantified difference of +0.61 LogP units indicates that the target compound is roughly 4 times more lipophilic than the comparator. This property directly influences membrane permeability and metabolic stability in downstream drug candidates. The specific combination of the lipophilic iodine atom and the trifluoromethyl group is crucial for achieving the desired pharmacokinetic profile in certain chemical series, making the target compound a non-interchangeable building block.

Lipophilicity LogP Physicochemical Properties Drug-likeness

Structural Differentiation: Ortho-Iodine Reactivity Advantage Over Regioisomeric Analogs

The target compound's substitution pattern (5-iodo, 4-methyl, 2-trifluoromethyl) offers a distinct synthetic advantage over regioisomeric analogs like 5-Iodo-2-(trifluoromethyl)pyridine (CAS 873107-98-3). In the target compound, the iodine atom is located para to the strongly electron-withdrawing trifluoromethyl group at the 2-position, and meta to the mildly electron-donating methyl group at the 4-position. This specific electronic environment modulates the reactivity of the C-I bond in cross-coupling reactions. In contrast, 5-Iodo-2-(trifluoromethyl)pyridine has the iodine para to the pyridine nitrogen and ortho to the trifluoromethyl group, creating a different electron density profile that can lead to altered reaction rates and regioselectivity in subsequent transformations. While a direct, head-to-head kinetic study is not available in the public domain, the electronic properties of these positions are well-established in heterocyclic chemistry [1]. This structural nuance is critical for synthesizing specific substitution patterns in complex molecules.

Regioselectivity Cross-coupling Synthetic Chemistry Halogenated Pyridines

Proven Utility in Pharmaceutical Patent Literature as a Key Intermediate

The compound's value is substantiated by its direct application as an intermediate in patent literature. International patent WO2007/81569 A2, assigned to Merck & Co., Inc., explicitly details the use of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine in the synthesis of a specific class of therapeutic agents [1]. This represents a direct, verifiable application in an industrial drug discovery setting, differentiating it from many other halogenated pyridine building blocks that lack documented use in high-value pharmaceutical research. The patent provides experimental procedures where this compound is employed as a crucial coupling partner, demonstrating its proven utility in constructing complex, biologically active molecules. This is a stronger indicator of its practical importance than generic claims of potential use.

Pharmaceutical Intermediates Patents Drug Discovery Building Blocks

Optimal Research and Industrial Scenarios for 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine Deployment


Accelerated Medicinal Chemistry SAR Campaigns via Efficient C-C Bond Formation

Research groups focused on structure-activity relationship (SAR) studies for drug candidates requiring a pyridine core should prioritize 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine. Its 5-iodo group enables rapid and high-yielding Suzuki-Miyaura or Stille couplings (as per evidence item 1 in Section 3), allowing for the efficient parallel synthesis of diverse analog libraries. This is particularly critical in early-stage drug discovery where synthetic speed and reliability are paramount. The compound's high reactivity minimizes the risk of failed or low-yielding coupling steps, which are a major bottleneck in SAR exploration.

Synthesis of Fluorinated Agrochemicals with Optimized Physicochemical Properties

In agrochemical research, the combination of a trifluoromethyl group (for metabolic stability and enhanced bioactivity [1]) with an iodo handle for late-stage functionalization makes this compound a strategic intermediate. As highlighted in evidence item 2 of Section 3, its specific LogP (3.01) is crucial for designing molecules with optimal lipophilicity for plant uptake and translocation. It is an ideal building block for the development of next-generation herbicides or fungicides, where the precise tuning of these properties is essential for efficacy and environmental profile.

Late-Stage Functionalization of Complex Pharmaceutical Intermediates

As evidenced by its inclusion in the Merck patent WO2007/81569 A2 (evidence item 4 in Section 3), this compound is proven for use in the synthesis of advanced pharmaceutical intermediates. Its high reactivity allows for the efficient installation of a complex 4-methyl-2-(trifluoromethyl)pyridin-5-yl fragment onto a larger molecular scaffold via cross-coupling. This is a key application for medicinal chemists and process chemists who need to introduce this specific, functionalized aromatic moiety reliably and in high yield at a late stage of the synthesis, minimizing overall step count and material loss.

Targeted Synthesis Requiring Specific Pyridine Regiochemistry

For synthetic routes that demand a pyridine ring functionalized at the 5-position with a carbon substituent, while retaining the 2-CF₃ and 4-CH₃ groups, this compound is the definitive choice. As detailed in evidence item 3 of Section 3, its substitution pattern is unique among commercially available regioisomers. Attempting to achieve the same molecular architecture starting from a different regioisomer (e.g., 5-Iodo-2-(trifluoromethyl)pyridine) would necessitate additional, inefficient synthetic steps or lead to a different final product. Procurement of this specific compound is therefore a matter of synthetic necessity, not preference.

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